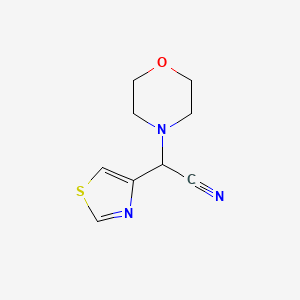
2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with various biological systems. In
科学的研究の応用
Synthesis and Structural Analysis
Research has focused on synthesizing and characterizing compounds related to 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile. Taylor Chin et al. (2010) explored the synthesis, X-ray structure analysis, and photophysical characterization of related morpholine derivatives, providing insights into the geometric and electronic structure through X-ray analysis and photophysical studies (Chin et al., 2010). Additionally, the work by A. de Bettencourt-Dias et al. (2007) on thiophene-derivatized pybox and its luminescent lanthanide ion complexes highlights the utility of related structures in developing luminescent materials, demonstrating their potential in material science and photophysical applications (de Bettencourt-Dias et al., 2007).
Chemical Reactivity and Applications
Studies have also examined the chemical reactivity of thiazole and thiadiazole acetonitriles towards electrophilic reagents. M. H. Elnagdi et al. (2002) investigated the reactivity of thiazole-2-yl and thiadiazol-2-yl acetonitriles, revealing pathways to yield thiophene derivatives, which could have implications in synthetic chemistry and materials science (Elnagdi et al., 2002). The work by R. Alexander et al. (2008) on 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase showcases the biomedical applications of such compounds, particularly in the context of cancer research and therapy (Alexander et al., 2008).
Novel Synthesis and Antifungal Activity
The synthesis of benzimidazol-2-ylcyanoketone oxime ethers containing the morpholine moiety, as explored by Zhi-qiang Qu et al. (2015), highlights the compound's relevance in developing antifungal agents. This study provided a sequence for synthesizing compounds with enhanced antifungal activity, indicating the chemical's potential in agricultural and pharmaceutical applications (Qu et al., 2015).
特性
IUPAC Name |
2-morpholin-4-yl-2-(1,3-thiazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-5-9(8-6-14-7-11-8)12-1-3-13-4-2-12/h6-7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZCFFWMHFVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)
![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)
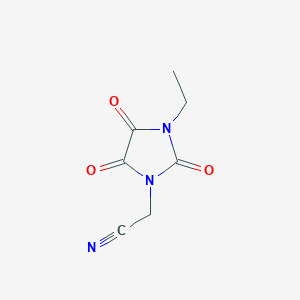
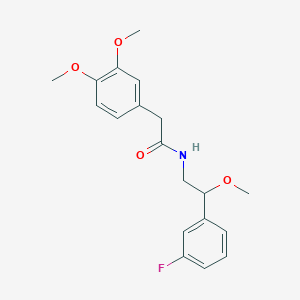
![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)
![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)
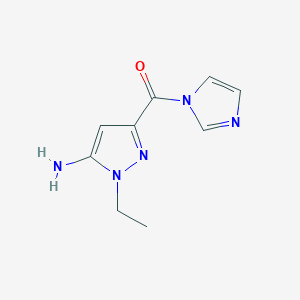
![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
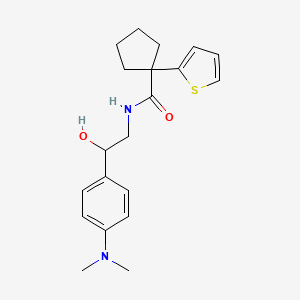
![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)
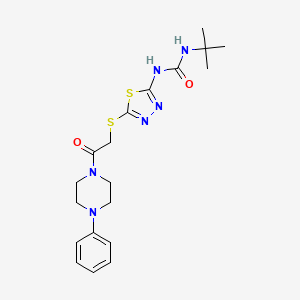
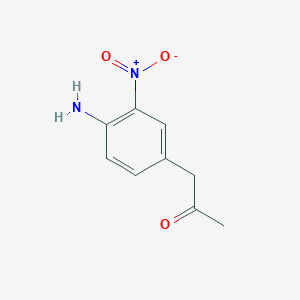
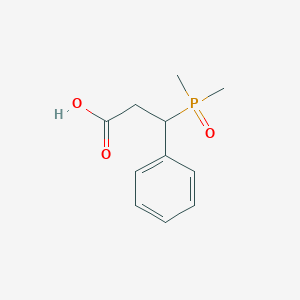
![N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2922923.png)